molecular formula C36H70O5 B8514170 Dihexadecyl 2-hydroxybutanedioate CAS No. 61810-63-7

Dihexadecyl 2-hydroxybutanedioate

Cat. No. B8514170
CAS RN: 61810-63-7
M. Wt: 582.9 g/mol
InChI Key: FIPSMFXNHQOXIV-UHFFFAOYSA-N
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Patent
US05015418

Procedure details

1-Hexadecanol (87.4 g, 0.36 mole), dl-malic acid (20.1 g, 0.15 mole), methanol (600 ml), methane sulfonic acid (15 drops) and several "Chemfluor" boiling chips were placed in a 1000-ml round-bottomed flask. The mixture was refluxed for 16 hours. Most of the methanol was stripped from the mixture at a pressure of about 250 mm Hg. Stripping was then continued at 5 mm Hg and 80° C. for 6 hours. Final weight was 104.41 g. TLC indicated the composition was about 5:3:2 dihexadecyl ester: methyl hexadecyl ester: hexadecanol. Hexane (500 ml) was added and warmed to dissolve all solids. On slow cooling to about 22° C., a first crystalline crop of 38.91 g was obtained after filtration. By further cooling to about 17° C., a second crystalline crop of 27.21 g was obtained. Residuals of 37.81 g were reserved for recycle. Both crystal crops contained considerable impurity; the second crop, about 50%. Recrystallization from hexane gave material which migrated as a single spot during TLC (80:18:2:2 hexane: ethyl acetate:1-butanol: formic acid irrigant, silica gel plates). This recrystallized product melted at 61.4°-62.7° C.
Quantity
87.4 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
20.1 g
Type
reactant
Reaction Step Seven
Quantity
600 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
dihexadecyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
methyl hexadecyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
500 mL
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[C:18]([OH:26])(=[O:25])[CH:19]([CH2:21][C:22]([OH:24])=O)[OH:20].CO.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>CS(O)(=O)=O.C(O)=O.C(O)CCC.C(OCC)(=O)C>[C:18]([O:26][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:25])[CH:19]([CH2:21][C:22]([O:17][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:24])[OH:20]

Inputs

Step One
Name
Quantity
87.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
20.1 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Step Eight
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Ten
Name
dihexadecyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
methyl hexadecyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Step Thirteen
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a 1000-ml round-bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all solids
CUSTOM
Type
CUSTOM
Details
a first crystalline crop of 38.91 g was obtained
FILTRATION
Type
FILTRATION
Details
after filtration
TEMPERATURE
Type
TEMPERATURE
Details
By further cooling to about 17° C.
CUSTOM
Type
CUSTOM
Details
a second crystalline crop of 27.21 g was obtained
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane
CUSTOM
Type
CUSTOM
Details
gave material which

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C(O)CC(=O)OCCCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.